2-((3-Fluorobenzyl)sulfonyl)ethanamine
Description
2-((3-Fluorobenzyl)sulfonyl)ethanamine is a substituted phenethylamine derivative characterized by a sulfonyl (-SO₂-) linker connecting a 3-fluorobenzyl group to an ethanamine backbone.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfonyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2S/c10-9-3-1-2-8(6-9)7-14(12,13)5-4-11/h1-3,6H,4-5,7,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMDPWOVLLSJAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CS(=O)(=O)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Fluorobenzyl)sulfonyl)ethanamine typically involves the reaction of 3-fluorobenzyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the ethanesulfonyl group. The resulting intermediate is then treated with ammonia or an amine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-((3-Fluorobenzyl)sulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-Fluorobenzyl)sulfonyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-((3-Fluorobenzyl)sulfonyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the fluorobenzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparisons
| Compound | Substituent (Benzyl Position) | Linker Type | Amine Type | logP* | Dipole Moment (D)* |
|---|---|---|---|---|---|
| 2-((3-Fluorobenzyl)sulfonyl)ethanamine | 3-F | Sulfonyl (-SO₂-) | Primary | 1.8–2.2 | 5.1–5.5 |
| 2-[(4-Fluorobenzyl)sulfonyl]ethanamine | 4-F | Sulfonyl | Primary | 1.9–2.3 | 4.9–5.3 |
| N,N-Dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine | 4-CH₃ | Sulfonyl | Tertiary | 2.5–3.0 | 4.2–4.6 |
| 2-[(3-Fluorobenzyl)sulfanyl]ethanamine | 3-F | Thioether (-S-) | Primary | 2.8–3.2 | 3.0–3.4 |
| 25I-NBOMe | 4-I, 2,5-OCH₃ | Methoxybenzyl | Secondary | 3.5–4.0 | 3.8–4.2 |
*Calculated values based on molecular modeling data from and structural analogs.
Key Research Findings
- Fluorine Position : 3-Fluorobenzyl derivatives exhibit distinct electronic profiles compared to 4-fluoro analogs, influencing receptor binding and metabolic pathways .
- Toxicity : Sulfonyl-containing compounds may exhibit lower neurotoxicity than NBOMes due to reduced blood-brain barrier penetration, though in vivo studies are needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
